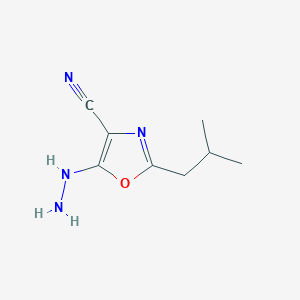

5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-5(2)3-7-11-6(4-9)8(12-10)13-7/h5,12H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNAFMQCYLBDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(O1)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydrazine group in 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

- CAS Number : 890013-64-6

- Molecular Formula : C₈H₁₁N₃O

- Molecular Weight : 180.21 g/mol

- Structure: The compound features a 1,3-oxazole core substituted at position 2 with a 2-methylpropyl (isobutyl) group, at position 4 with a carbonitrile group, and at position 5 with a hydrazinyl group (Figure 1). The SMILES notation is CC(C)Cc1oc(NN)c(n1)C#N .

Structural and Functional Group Comparisons

The compound is compared to structurally related oxazole-4-carbonitriles with variations in substituents (Table 1).

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Stability: The hydrazinyl group may render the compound prone to oxidation, contrasting with more stable dimethylamino or sulfonyl-substituted analogues .

Biological Activity

5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound notable for its unique structure, which includes both an oxazole ring and a hydrazine functional group. This combination provides distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C8H12N4O

- Molecular Weight : 180.21 g/mol

- CAS Number : 890013-64-6

The compound's structure allows it to interact with biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt cellular processes, leading to its potential effectiveness in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds containing hydrazine moieties often exhibit significant antimicrobial properties. The mechanism may involve the inhibition of key enzymes or disruption of cellular integrity in pathogens. For instance, studies have shown that similar hydrazone derivatives possess antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that this compound may have similar potential .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that the oxazole ring contributes to the compound's ability to inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. The specific interactions and efficacy against various cancer cell lines remain subjects of ongoing research.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate under controlled conditions. This process can be optimized using various solvents (e.g., ethanol or methanol) and reaction conditions to enhance yield and purity .

Comparative Biological Activity

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 5-Hydrazinyl-2-methylpyridine | Antimicrobial | 25 |

| 5-Hydrazinyl-2-methoxypyridine | Anticancer | 15 |

| This compound | Potentially Antimicrobial/Anticancer | TBD |

The IC50 values indicate the concentration required to inhibit a biological process by half; lower values suggest higher potency.

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Current research focuses on evaluating its safety profile and efficacy in animal models. Initial findings suggest minimal toxicity at therapeutic doses, making it a promising candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.